molecular formula C23H18ClFN2OS2 B11973033 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11973033
M. Wt: 457.0 g/mol
InChI Key: IELDNDPIWUHRJJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzyl sulfanyl group, and a tetrahydrobenzothieno pyrimidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzothieno pyrimidinone core, followed by the introduction of the chlorophenyl and fluorobenzyl sulfanyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism of action requires detailed studies using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds may include other benzothieno pyrimidinones with different substituents, such as 3-(4-methylphenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one. The presence of the chlorophenyl and fluorobenzyl sulfanyl groups in the compound of interest imparts distinct chemical and biological properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H18ClFN2OS2

Molecular Weight

457.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18ClFN2OS2/c24-15-9-11-16(12-10-15)27-22(28)20-17-6-2-4-8-19(17)30-21(20)26-23(27)29-13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2

InChI Key

IELDNDPIWUHRJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5F

Origin of Product

United States

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